molecular formula C15H16ClNO2S B2545909 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-24-2

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2545909
CAS No.: 400078-24-2
M. Wt: 309.81
InChI Key: WLMLWIOASOGEPT-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is a substituted pyridine derivative characterized by a chloro group at position 2, a sulfonyl-linked 2-ethylphenyl group at position 3, and methyl substituents at positions 4 and 5.

Properties

IUPAC Name

2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-4-12-7-5-6-8-13(12)20(18,19)14-10(2)9-11(3)17-15(14)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMLWIOASOGEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332256
Record name 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400078-24-2
Record name 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with 2-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

Scientific Research Applications

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The sulfanyl group (C-S bond) in the analog may confer redox sensitivity, while the sulfonyl group (C-SO₂ bond) in the target compound enhances stability and polarity .

Comparison with Opicapone (BIA 9-1067)

Opicapone () is a 2,5-dichloro-4,6-dimethylpyridine derivative with a nitrophenyl-oxadiazole substituent at position 3. Key distinctions include:

  • Substituents : Opicapone has a 1-oxide group and a complex oxadiazole ring, unlike the sulfonyl-ethylphenyl group in the target compound.
  • Metabolism : Opicapone’s nitro and oxadiazole groups are susceptible to enzymatic reduction, influencing its metabolic clearance. The target compound’s sulfonyl group may resist such transformations, prolonging its half-life .
  • Applications : Opicapone is a catechol-O-methyltransferase inhibitor used in Parkinson’s disease, whereas the target compound’s pharmacological profile remains uncharacterized in the evidence.

Comparison with 4,6-Dimethylpyrimidine

4,6-Dimethylpyrimidine () is a simpler heterocycle with two nitrogen atoms in the ring. Differences include:

  • Aromatic System : Pyrimidine’s dual nitrogen atoms create a π-deficient ring, enhancing electrophilic substitution reactivity compared to pyridine’s single nitrogen.
  • Physical Properties : Pyrimidine derivatives generally exhibit higher boiling points (e.g., 154°C for 4,6-dimethylpyrimidine) due to increased polarity, whereas the target compound’s bulky substituents may lower volatility .
  • Synthetic Utility : Pyrimidines are common in nucleic acid chemistry, while sulfonyl-pyridines are more prevalent in drug design.

Comparison with Phosphinine Metal Complexes

Phosphinine ligands in (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) coordinate with RhIII and IrIII via nitrogen and phosphorus atoms. Contrasts with the target compound:

  • Coordination Capacity : The sulfonyl group in the target compound is less likely to participate in metal coordination compared to phosphinine’s aromatic phosphorus, limiting its use in catalysis .
  • Electronic Effects : Phosphinines are electron-deficient, favoring π-backbonding with metals, while the target compound’s sulfonyl group withdraws electrons, reducing such interactions.

Research Implications and Gaps

  • Synthetic Challenges : Steric hindrance from the 2-ethylphenyl group may complicate further functionalization compared to simpler analogs .
  • Contradictions: highlights carcinogenic risks in halogenated furanones, but the target compound’s halogenation (Cl) and sulfonyl group may mitigate such risks due to increased stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated pyridine precursors. For example, tribromo- or dichloro-dimethylpyridine intermediates (e.g., 2,3,5-tribromo-4,6-dimethylpyridine) are reacted with arylboronic acids under palladium catalysis to introduce substituents . Intermediates are characterized using 1H^1H NMR, mass spectrometry (MS), and melting point analysis to confirm regioselectivity and purity .

Q. How are environmental and safety considerations integrated into the synthesis of this compound?

  • Methodological Answer : Environmental impact assessments (EIAs) for analogous pyridine derivatives recommend optimizing solvent selection (e.g., replacing chlorinated solvents with greener alternatives) and implementing waste segregation protocols. For example, halogenated byproducts should be treated via professional waste management systems to prevent environmental contamination .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for structural elucidation. Crystallographic data, as reported for structurally similar N-(2-Chlorophenyl) derivatives, provide precise bond-length and angle measurements, resolving ambiguities in sulfonyl or chloro substituent positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 2-ethylphenylsulfonyl group be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, steric hindrance from 4,6-dimethyl groups on the pyridine ring may direct sulfonylation to the less hindered C3 position. Computational modeling (DFT) can predict reactive sites, while experimental optimization of reaction temperature and catalyst loading (e.g., Pd(PPh3_3)4_4) enhances yield .

Q. How do ortho-substituents on the pyridine ring affect coordination chemistry or biological activity?

  • Methodological Answer : Ortho-substituents like chloro and sulfonyl groups alter electron density, influencing metal-ligand interactions. For instance, 2,6-dimethylpyridine derivatives form stable silver(I) complexes due to enhanced σ-donation from methyl groups, which could guide the design of catalytic or bioactive analogs . Pharmacological studies on antiparkinsonian pyridine N-oxides suggest that substituent polarity modulates blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer : Discrepancies in yields may arise from variations in reagent purity or catalytic systems. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical. Conflicting NMR data (e.g., split peaks) can be resolved by variable-temperature NMR or heteronuclear correlation experiments (HSQC/HMBC) to assign proton environments unambiguously .

Q. How can in silico methods predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies using software like AutoDock Vina evaluate binding affinities to biological targets (e.g., enzymes implicated in neurodegenerative diseases), prioritizing candidates for in vitro validation .

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